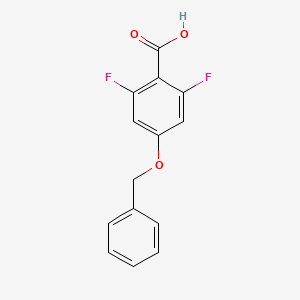

4-Benzyloxy-2,6-difluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Benzyloxy-2,6-difluorobenzoic acid is an organic compound with the molecular formula C14H10F2O3 It is characterized by the presence of a benzyloxy group and two fluorine atoms attached to a benzoic acid core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-2,6-difluorobenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2,6-difluorobenzoic acid.

Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting 2,6-difluorobenzoic acid with benzyl alcohol in the presence of a suitable base, such as potassium carbonate, under reflux conditions.

Purification: The product is then purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques are employed to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-Benzyloxy-2,6-difluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

Substitution: Products with different substituents replacing the fluorine atoms.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Esterification: Esters of this compound.

Aplicaciones Científicas De Investigación

4-Benzyloxy-2,6-difluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-Benzyloxy-2,6-difluorobenzoic acid involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atoms can influence the electronic properties of the molecule. These interactions can affect enzyme activity, receptor binding, and other biological processes.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Difluorobenzoic acid: Lacks the benzyloxy group, making it less versatile in certain reactions.

4-Benzyloxy-2,3-difluorobenzoic acid: Similar structure but with fluorine atoms in different positions, leading to different reactivity and properties.

Uniqueness

4-Benzyloxy-2,6-difluorobenzoic acid is unique due to the specific positioning of the benzyloxy and fluorine groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

4-Benzyloxy-2,6-difluorobenzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a benzyloxy group and two fluorine atoms at the 2 and 6 positions of the benzene ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C14H10F2O3

- Molecular Weight : 270.23 g/mol

- CAS Number : 11448441

The structural formula can be represented as follows:

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Kinase) enzymes, which are crucial in signaling pathways related to cell proliferation and cancer progression .

- Anti-inflammatory Properties : The compound has been implicated in reducing inflammation by modulating various signaling pathways, including the NF-κB pathway, which is often activated in inflammatory responses .

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects by inhibiting DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which is involved in neuroinflammatory processes .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various contexts:

- Cancer Treatment : Due to its potential MEK inhibitory activity, this compound may be useful in treating cancers where the Ras-MAPK pathway is dysregulated. In vitro studies have shown that similar compounds can reverse the transformed phenotype of cancer cells .

- Psoriasis and Restenosis : The anti-proliferative properties suggest potential applications in treating psoriasis and preventing restenosis after vascular interventions .

- Neurodegenerative Diseases : The inhibition of DYRK1A points to possible applications in treating diseases characterized by neuroinflammation, such as Parkinson's disease .

Case Study 1: MEK Inhibition in Cancer Cells

In a study examining the effects of MEK inhibitors on various cancer cell lines, compounds structurally related to this compound were shown to significantly reduce cell viability and proliferation. The study highlighted dose-dependent responses with IC50 values ranging from 10 to 30 µM in different cell lines.

Case Study 2: Anti-inflammatory Effects

Research investigating the anti-inflammatory properties of fluorinated benzoic acids demonstrated that treatment with these compounds reduced the levels of pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests a potential therapeutic role in managing inflammatory conditions.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2,6-difluoro-4-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3/c15-11-6-10(7-12(16)13(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMDJHHWRKCELX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.